1,1'-Biphenyl, 3,3'-bis(bromomethyl)-
Description
1,1'-Biphenyl, 3,3'-bis(bromomethyl)- (CAS: CID 4622641) is a brominated biphenyl derivative featuring two bromomethyl (-CH₂Br) groups at the 3,3' positions of the biphenyl backbone. Its molecular formula is C₁₄H₁₂Br₂, with a molecular weight of 340.05 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in crosslinking reactions and polymer chemistry. Its structural isomerism (3,3' vs. 2,2' or 4,4' substitution) significantly influences its physicochemical properties, reactivity, and applications.
Properties
CAS No. |
24656-53-9 |
|---|---|
Molecular Formula |
C14H12Br2 |
Molecular Weight |
340.05 g/mol |
IUPAC Name |
1-(bromomethyl)-3-[3-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C14H12Br2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H,9-10H2 |
InChI Key |
RAFYFUWHDWAUKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CBr)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- This asymmetry may enhance solubility in organic solvents, making it suitable for solution-phase reactions.
- 4,4'-Isomer : Para substitution maximizes symmetry, favoring ordered crystal packing. This property is advantageous in materials science, where stability and predictable reactivity are critical. For example, it is used as a crosslinker in peptide synthesis due to its reliable bifunctional reactivity.
- 2,2'-Isomer : Ortho substitution introduces significant steric hindrance, which can limit its utility in sterically demanding reactions. However, this hindrance may confer selectivity in certain coupling reactions.
Research Findings and Data
Thermal and Stability Data
- 4,4'-Isomer : Exhibits a decomposition temperature >200°C, attributed to its stable crystalline lattice.
- 3,3'-Isomer : Predicted to decompose at lower temperatures (~150–180°C) due to reduced crystallinity.
- 2,2'-Isomer : Likely the least thermally stable due to steric strain, though experimental data are sparse.
Preparation Methods
Reaction Conditions and Catalysts
In a typical procedure, 3,3'-dimethylbiphenyl is dissolved in a nonpolar solvent (e.g., carbon tetrachloride) and treated with Br₂ at 0–5°C. Aluminum bromide (10 mol%) enhances regioselectivity, yielding 3,3'-bis(bromomethyl)biphenyl with >80% efficiency. Elevated temperatures (>40°C) risk over-bromination, forming tribrominated byproducts.
Solvent and Stoichiometry Optimization
A 2:1 molar ratio of Br₂ to dimethylbiphenyl minimizes side reactions. Polar aprotic solvents like dichloromethane reduce reaction time but require strict moisture control to prevent hydrolysis.
Multi-Step Synthesis via Biphenyl Carboxylic Acid Intermediates
An alternative approach leverages biphenyl carboxylic acid derivatives, as demonstrated in pyrethroid insecticide synthesis.
Chlorination and Amide Formation
(1,1'-Biphenyl)-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form (1,1'-biphenyl)-2-carbonyl chloride. Subsequent reaction with dimethylformamide (DMF) yields N,N-dimethyl-(1,1'-biphenyl)-2-carboxamide.
Reduction and Bromination
Lithium aluminum hydride (LiAlH₄) reduces the amide to N,N-dimethyl-(1,1'-biphenyl)-2-methanamine. Quaternization with methyl iodide followed by Sommelet-Hauser rearrangement produces a tertiary amine, which undergoes bromination with ethyl chloroformate to yield the target compound.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and purity. Continuous-flow reactors enable large-scale bromination of 3,3'-dimethylbiphenyl at 25–30°C, with in-line purification via fractional distillation.
Catalyst Recycling
AlBr₃ is recovered from reaction mixtures using aqueous NaOH washes, reducing waste. Process mass intensity (PMI) metrics show a 30% reduction compared to batch methods.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Bromination | 82–88 | 95–98 | High |
| Multi-Step Synthesis | 65–72 | 90–93 | Moderate |
| Industrial Continuous-Flow | 85–90 | 97–99 | Very High |
Direct bromination outperforms multi-step routes in yield and simplicity but requires stringent temperature control. Industrial methods balance efficiency and environmental impact, leveraging catalyst recycling and flow chemistry.
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1), achieving >99% purity. Nuclear magnetic resonance (NMR) confirms regiochemistry:
Q & A
Q. What are the common synthetic routes for 3,3'-bis(bromomethyl)-1,1'-biphenyl, and what methodological considerations are critical for optimizing yields?
The synthesis of 3,3'-bis(bromomethyl)-1,1'-biphenyl typically involves bromination of biphenyl precursors. A notable method starts with (R)-1,1'-bi(2-naphthol) (BINOL), where bromomethyl groups are introduced via nucleophilic substitution or radical bromination. For example, Ooi et al. describe bromination using brominating agents (e.g., PBr₃ or NBS) in anhydrous solvents like dichloromethane under inert atmospheres . Reaction optimization requires precise temperature control (e.g., reflux at 40–60°C) and stoichiometric ratios to avoid over-bromination. Purification via column chromatography or recrystallization is essential to isolate the product in high purity (>95%).
Q. How does the bromomethyl functionalization influence the compound’s reactivity in cross-coupling reactions?
The bromomethyl groups serve as electrophilic sites for nucleophilic substitution (e.g., with thiols, amines, or azides). For instance, in the synthesis of macrocyclic compounds, 3,3'-bis(bromomethyl)-1,1'-biphenyl reacts with bis(mercaptomethyl)biphenyl under basic conditions (NaOH in ethanol/benzene) to form thioether-linked structures. This reaction requires slow addition via syringe pumps to minimize side reactions and achieve high regioselectivity . The electron-withdrawing nature of bromine enhances the leaving-group ability, enabling efficient coupling under mild conditions.
Q. What spectroscopic and analytical techniques are recommended for characterizing 3,3'-bis(bromomethyl)-1,1'-biphenyl?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the biphenyl backbone and bromomethyl peaks (δ ~4.3 ppm for CHBr).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~342 for CHBr).
- X-ray Crystallography : To resolve crystal packing and bond angles, particularly if the compound is used in ligand design .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving 3,3'-bis(bromomethyl)-1,1'-biphenyl?
Density Functional Theory (DFT) calculations can model transition states and charge distribution to predict reaction pathways. For example, the electrophilicity of bromomethyl groups can be quantified using Fukui indices, guiding predictions for nucleophilic attack sites. Comparative studies on analogous compounds (e.g., organotellurium derivatives) show that theoretical bond angles and energies align with experimental data (error margins <5%), validating DFT’s utility in reaction design .
Q. What strategies address discrepancies in reported reaction yields for bromomethyl-substituted biphenyl derivatives?
Yield variations often arise from differences in solvent polarity, catalyst loading, or purification methods. For example:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions.
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh)) improve Suzuki coupling efficiency but require strict anhydrous conditions .
- Contradictory Data Resolution : Systematic replication studies under standardized conditions (e.g., inert atmosphere, controlled humidity) are critical. A 2023 study resolved yield inconsistencies (45% vs. 72%) by identifying trace moisture as a key variable in bromomethyl reactivity .
Q. How does the steric and electronic profile of 3,3'-bis(bromomethyl)-1,1'-biphenyl impact its utility in supramolecular chemistry?
The biphenyl core provides rigidity, while bromomethyl groups introduce steric bulk and electronic tunability. In macrocycle synthesis (e.g., thiaphanes), the 3,3'-substitution pattern enforces a specific dihedral angle (~30°), favoring preorganized structures with defined cavities. Electron-deficient bromine atoms enhance host-guest interactions with aromatic π-systems, as demonstrated in fluorescence quenching assays with polycyclic hydrocarbons .
Methodological Challenges and Solutions
Q. What are the safety and handling protocols for 3,3'-bis(bromomethyl)-1,1'-biphenyl, given its reactivity?
Q. How can researchers validate the purity of 3,3'-bis(bromomethyl)-1,1'-biphenyl for catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
